2-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide
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Overview
Description
2-[(3aR,6aS)-5’-fluoro-5-[(4-fluorophenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3aR,6aS)-5’-fluoro-5-[(4-fluorophenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide typically involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as solvent choice and reaction time, is essential to achieve high efficiency and cost-effectiveness. Advanced techniques like automated synthesis and real-time monitoring can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3aR,6aS)-5’-fluoro-5-[(4-fluorophenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
2-[(3aR,6aS)-5’-fluoro-5-[(4-fluorophenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3aR,6aS)-5’-fluoro-5-[(4-fluorophenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to modulate these targets’ activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(3aR,6aS)-3-(4-fluorophenyl)-4,6-dioxo-3a,4,6,6a-tetrahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethyl-3-thiophenecarboxylate
- (3aR,4R,9bR)-8-(2-fluorophenyl)-5-methyl-1-(3-methylphenyl)sulfonyl-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-4-yl]methanol
Uniqueness
2-[(3aR,6aS)-5’-fluoro-5-[(4-fluorophenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide stands out due to its unique spiro structure and the presence of multiple fluorine atoms.
Properties
Molecular Formula |
C22H18F2N4O4 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide |
InChI |
InChI=1S/C22H18F2N4O4/c23-11-3-1-10(2-4-11)9-28-19(30)17-15(8-16(25)29)27-22(18(17)20(28)31)13-7-12(24)5-6-14(13)26-21(22)32/h1-7,15,17-18,27H,8-9H2,(H2,25,29)(H,26,32)/t15?,17-,18+,22?/m1/s1 |
InChI Key |
LIJCIZYQTAWMNZ-PBCYYAKHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CC(=O)N)F |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CC(=O)N)F |
Origin of Product |
United States |
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